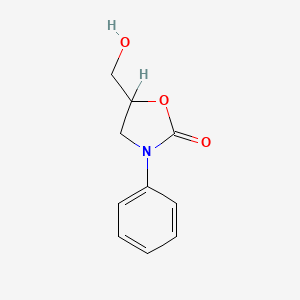
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
概要
説明
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, also known as PHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHO is a cyclic amino acid derivative that contains an oxazolidinone ring, a phenyl group, and a hydroxymethyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
科学的研究の応用
Synthesis and Antibacterial Activity
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one has been identified as a crucial intermediate in the synthesis of potent oxazolidinone antibacterial agents, such as U-100592 and U-100766. These compounds have shown significant activity against multidrug-resistant Gram-positive bacteria, including strains of staphylococci, streptococci, and enterococci, demonstrating a new mechanism of action involving the early inhibition of bacterial protein synthesis (Brickner et al., 1996).
Prodrug Applications
The molecule has been explored as a bioreversible derivative for the α-amido carboxy moiety in peptides, aiming to protect peptide bonds against enzymatic cleavage and improve absorption characteristics by increasing hydrophilicity. This research underscores its potential utility in enhancing the bioavailability of peptide-based drugs (Buur & Bundgaard, 1988).
Enzymatic Synthesis
Another significant application is in the enzymatic synthesis of chiral intermediates for pharmaceuticals. Specifically, it has been used in the production of (S)-ET-5, a chiral intermediate in the synthesis of the cholesterol absorption inhibitor ezetimibe. This process utilizes recombinant Escherichia coli expressing carbonyl reductase (CBR) in an aqueous-organic biphasic solvent system, highlighting its role in the efficient and environmentally friendly synthesis of complex molecules (Liu et al., 2017).
Cancer Research
Additionally, oxazolidinone derivatives, including those related to this compound, have been investigated for their anticancer properties. They have shown potential in inducing apoptosis in cancer cells through mechanisms triggered by increased ROS levels and mitochondrial dysfunction. This research points to the broader therapeutic potential of oxazolidinone derivatives beyond their established role as antibiotics (Armentano et al., 2020).
特性
IUPAC Name |
5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-9-6-11(10(13)14-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXUEJAEOKJMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951819 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29218-21-1 | |
| Record name | 2-Oxazolidinone, 5-hydroxymethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

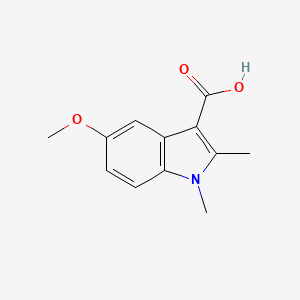

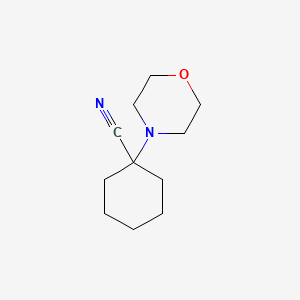
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
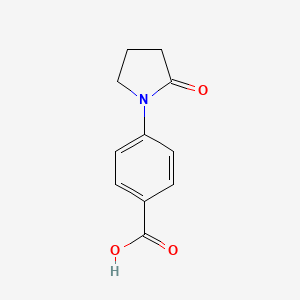


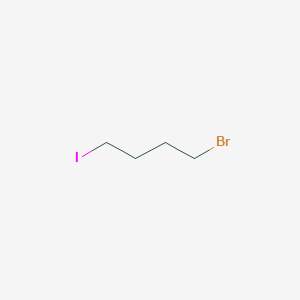

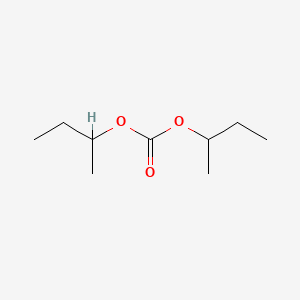
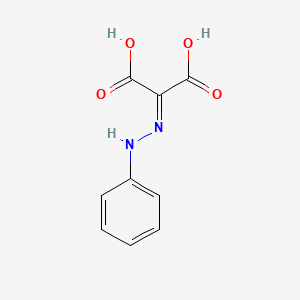
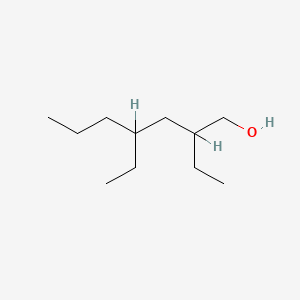
![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)
